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Compound of Interest

Compound Name: 1-Benzoyl-2-thiohydantoin

Cat. No.: B187274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

representative synthetic protocol for 1-Benzoyl-2-thiohydantoin. The information is compiled

to assist in the identification, characterization, and further development of this and related

thiohydantoin scaffolds, which are of significant interest in medicinal chemistry.

Core Spectroscopic Data
The structural integrity of 1-Benzoyl-2-thiohydantoin (C₁₀H₈N₂O₂S, Molar Mass: 220.25 g/mol

) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The key data are summarized

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Table 1: ¹H NMR Spectroscopic Data of 1-Benzoyl-2-thiohydantoin
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results
- - -

Data not available in

search results
- -

Aromatic Protons

(Benzoyl group)

Data not available in

search results
- - CH₂ (Hydantoin ring)

Data not available in

search results
- - NH (Hydantoin ring)

Table 2: ¹³C NMR Spectroscopic Data of 1-Benzoyl-2-thiohydantoin

Chemical Shift (δ) ppm Assignment

Detailed data with assignments not available in

search results; a representative spectrum is

available on PubChem.

C=S (Thioamide)

Detailed data with assignments not available in

search results; a representative spectrum is

available on PubChem.

C=O (Amide)

Detailed data with assignments not available in

search results; a representative spectrum is

available on PubChem.

C=O (Benzoyl)

Detailed data with assignments not available in

search results; a representative spectrum is

available on PubChem.

Aromatic Carbons

Detailed data with assignments not available in

search results; a representative spectrum is

available on PubChem.

CH₂ (Hydantoin ring)
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Note: While a general ¹³C NMR spectrum is available, specific peak assignments and detailed

experimental parameters were not found in the provided search results. Researchers should

perform their own spectral analysis for definitive assignments.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

A vapor phase IR spectrum is available for 1-Benzoyl-2-thiohydantoin.[1]

Table 3: Key IR Absorption Bands for 1-Benzoyl-2-thiohydantoin

Wavenumber (cm⁻¹) Intensity Assignment

~3200-3400 Medium, Broad N-H Stretching

~1700-1750 Strong
C=O Stretching (Amide and

Benzoyl)

~1200-1300 Medium-Strong C=S Stretching

~1600 Medium Aromatic C=C Stretching

Note: The exact positions of the absorption bands can vary depending on the sample

preparation method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the

fragmentation pattern of the molecule. A GC-MS analysis of 1-Benzoyl-2-thiohydantoin is

available.[1]

Table 4: Mass Spectrometry Data for 1-Benzoyl-2-thiohydantoin

m/z Relative Intensity Assignment

220 [M]⁺ Molecular Ion

105 Major Peak [C₆H₅CO]⁺ (Benzoyl cation)
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Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 1-Benzoyl-2-
thiohydantoin are crucial for reproducibility. While a specific, comprehensive protocol for this

exact molecule was not found, a general and widely cited method for the synthesis of 1-acyl-2-

thiohydantoins can be adapted.

Synthesis of 1-Benzoyl-2-thiohydantoin
A common route to 1-acyl-2-thiohydantoins involves the reaction of an N-acyl-amino acid with a

thiocyanate salt. For 1-Benzoyl-2-thiohydantoin, the starting material would be N-

benzoylglycine (hippuric acid).

General Procedure:

Acylation of Amino Acid: Glycine is acylated with benzoyl chloride in a suitable basic medium

to yield N-benzoylglycine.

Cyclization: The resulting N-benzoylglycine is then reacted with a thiocyanate salt, such as

ammonium thiocyanate, typically in the presence of a dehydrating agent like acetic

anhydride. The reaction mixture is heated to facilitate the cyclization and formation of the 1-
Benzoyl-2-thiohydantoin ring.

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate

the product. The crude product is then collected by filtration, washed, and purified by

recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Analysis Protocols
The following are general procedures for obtaining the spectroscopic data.

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-Benzoyl-2-
thiohydantoin in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR

tube.

Instrumentation: An NMR spectrometer operating at a frequency of 300 MHz or higher is

recommended for good resolution.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition

time will be necessary.

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum

of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Sample Introduction: The sample can be introduced via a direct insertion probe or, as

indicated by available data, through a Gas Chromatograph (GC) for GC-MS analysis.[1]

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

Analysis: The mass spectrum is recorded, showing the molecular ion peak and various

fragment ions. The fragmentation pattern can be analyzed to confirm the structure.

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a synthesized compound like 1-Benzoyl-2-thiohydantoin.
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Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis and spectroscopic characterization of 1-Benzoyl-2-
thiohydantoin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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